Magnesium tin trioxide

Description

Properties

IUPAC Name |

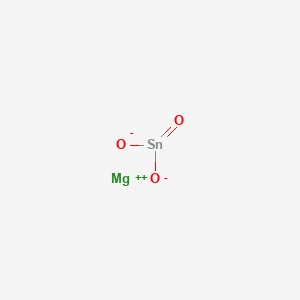

magnesium;dioxido(oxo)tin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.3O.Sn/q+2;;2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJXOQPOGLJSLFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Sn](=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MgO3Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12032-29-0 | |

| Record name | Stannate (SnO32-), magnesium (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012032290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannate (SnO32-), magnesium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium tin trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthesis Methodologies for Magnesium Tin Trioxide

Solid-State Reaction Techniques for MgSnO3 Fabrication

The solid-state reaction method, also known as the ceramic method, is a traditional and widely used technique for the synthesis of polycrystalline ceramic materials, including mixed metal oxides like magnesium tin trioxide. This method is valued for its simplicity, low cost, and scalability for large-scale production. The process generally involves the intimate mixing of solid precursors, followed by heat treatment at high temperatures to promote the diffusion of ions and the formation of the desired compound.

The synthesis of complex oxides like MgSnO3 via solid-state reaction typically starts with high-purity precursor powders, such as magnesium oxide (MgO) or magnesium carbonate (MgCO3), and tin(IV) oxide (SnO2). The precursors are weighed in stoichiometric amounts and then intimately mixed to ensure a homogeneous reaction mixture. This mixing is often performed in a wet medium, such as ethanol (B145695) or deionized water, using a ball mill or an agate mortar to achieve a uniform particle size distribution and close contact between the reactant particles.

After mixing and drying, the powder mixture is typically pressed into pellets to increase the contact area between the reacting particles. The core of the solid-state method is the calcination step, where the pellets are heated in a furnace at a specific temperature for a prolonged period. During calcination, the precursors decompose (if carbonates are used) and react to form the desired MgSnO3 phase. The reaction can be represented by the following equation when using oxide precursors:

MgO + SnO2 → MgSnO3

The choice of calcination temperature and duration is critical and is determined by the reactivity of the precursors and the thermodynamics and kinetics of the reaction. For many perovskite-type oxides, temperatures in the range of 900 °C to 1500 °C are employed. Multiple grinding and calcination cycles may be necessary to ensure a complete reaction and achieve a single-phase product. The progress of the reaction and the phase purity of the final product are typically monitored using X-ray diffraction (XRD).

While this method is straightforward, it often requires high reaction temperatures and long reaction times, which can lead to grain growth and a loss of fine particle morphology. Nevertheless, it remains a fundamental technique for producing bulk quantities of ceramic powders.

Solution-Based Synthesis Approaches

Solution-based synthesis methods offer several advantages over solid-state reactions, including better homogeneity of the final product, lower synthesis temperatures, and the ability to control particle size and morphology at the nanoscale. These methods involve the reaction of precursors in a liquid medium to form the desired compound.

Hydrothermal and Solvothermal Synthesis of MgSnO3 Nanostructures

Hydrothermal and solvothermal synthesis are versatile methods for the preparation of crystalline nanomaterials from solutions under elevated temperatures and pressures. The reaction is carried out in a sealed vessel, typically an autoclave, where the solvent is heated above its boiling point. If the solvent is water, the method is termed hydrothermal; if an organic solvent is used, it is called solvothermal. These techniques can produce well-crystallized nanoparticles with controlled size and shape.

The synthesis of MgSnO3 nanoparticles has been successfully achieved using a microwave-assisted solvothermal process. In a typical procedure, magnesium chloride hexahydrate (MgCl2·6H2O) and sodium stannate trihydrate (Na2SnO3·3H2O) are used as precursors. These are dissolved in a polar solvent like ethylene (B1197577) glycol. The reaction is then carried out in a microwave reactor, which allows for rapid and uniform heating of the solution. The microwave irradiation significantly reduces the reaction time compared to conventional heating methods. The chemical reaction in the solvothermal process can be represented as:

MgCl2·6H2O + Na2SnO3·3H2O → MgSnO3 + 2NaCl + 9H2O

After the solvothermal reaction, the resulting product is often an amorphous or poorly crystalline precursor. Therefore, a post-synthesis heat treatment is typically required. For instance, well-crystallized MgSnO3 nanoparticles with a homogeneous morphology and particle sizes in the range of 50-200 nm can be obtained after calcination at 800 °C for 3 hours. researchgate.net

| Parameter | Value |

| Precursors | Magnesium chloride hexahydrate (MgCl2·6H2O), Sodium stannate trihydrate (Na2SnO3·3H2O) |

| Solvent | Ethylene glycol |

| Heating Method | Microwave irradiation |

| Post-synthesis Treatment | Heat treatment at 800 °C for 3 hours |

| Product | MgSnO3 nanoparticles (50-200 nm) |

Co-precipitation Methods for MgSnO3 Powder Preparation

Co-precipitation is a simple and effective method for synthesizing fine and homogeneous ceramic powders. This technique involves the simultaneous precipitation of two or more cations from a solution by adding a precipitating agent. The resulting precipitate consists of an intimate mixture of the hydroxides or other insoluble salts of the cations, which upon calcination, yields the desired mixed metal oxide.

For the preparation of nanocrystalline MgSnO3 powders, the co-precipitation method can be employed using soluble salts of magnesium and tin as precursors. The process can be enhanced by the use of a surfactant, such as sodium bis(2-ethylhexyl)sulfosuccinate (Aerosol OT), which can help control the particle size and prevent agglomeration.

The synthesis conditions, particularly the calcination temperature, play a crucial role in the formation of the desired phase and the final morphology of the powder. X-ray diffraction studies have shown that a single phase of magnesium metatinate (MgSnO3) is formed at a calcination temperature of 800 °C. epa.gov However, increasing the calcination temperature to a range of 1000 to 1200 °C can lead to the decomposition of MgSnO3 into magnesium orthostannate (Mg2SnO4) and tin(IV) oxide (SnO2). epa.gov The morphology of the powders is also influenced by the calcination temperature, changing from a foam-like structure at 800 °C to a rectangular-plate shape at 1200 °C. epa.gov

| Parameter | Value |

| Surfactant | Sodium bis(2-ethylhexyl)sulfosuccinate (Aerosol OT) |

| Calcination Temperature for single-phase MgSnO3 | 800 °C |

| Decomposition Temperature Range | 1000 - 1200 °C |

| Morphology at 800 °C | Foam-like structure |

| Morphology at 1200 °C | Rectangular-plate shape |

Nebulizer Spray Pyrolysis for Thin Film Deposition

Nebulizer spray pyrolysis is a versatile and cost-effective technique for the deposition of thin films of various materials, including transparent conducting oxides. The process involves spraying a precursor solution onto a heated substrate. Upon contact with the hot surface, the solvent evaporates, and the precursors decompose and react to form a thin film of the desired material.

This method has been used to prepare magnesium tin oxide (MTO) thin films. The precursor solution is typically prepared by dissolving salts of magnesium and tin in a suitable solvent. For example, magnesium acetate (B1210297) (MA) and tin(II) chloride (TC) or tin(IV) chloride (SnCl4) can be used as precursors, dissolved in a solvent like 2-propanol. researchgate.netsphinxsai.com The molar ratio of the precursors in the solution is a critical parameter that influences the composition and properties of the resulting film.

The solution is then atomized into fine droplets using a nebulizer and sprayed onto a heated glass substrate. The substrate temperature is maintained at a level that ensures the decomposition of the precursors and the formation of the oxide film, for instance, at 400 °C. researchgate.net After deposition, the films are often annealed at a similar temperature to improve their crystallinity and properties. researchgate.net

The structural analysis of the deposited films is essential to confirm the formation of the MgSnO3 phase. Depending on the precursor ratios and deposition conditions, the films may contain a mixture of phases, including magnesium oxide (MgO), tin(IV) oxide (SnO2), and this compound (MgSnO3). sphinxsai.com By carefully controlling the experimental parameters, it is possible to obtain films with a predominant MgSnO3 phase. sphinxsai.com

| Parameter | Value |

| Precursors | Magnesium acetate (MA), Tin(II) chloride (TC) or Tin(IV) chloride (SnCl4) |

| Solvent | 2-propanol |

| Substrate Temperature | 350 - 400 °C |

| Post-deposition Treatment | Annealing at 400 °C |

| Product | Magnesium Tin Oxide (MTO) thin film |

Vapor-Phase Deposition Techniques

Vapor-phase deposition techniques are advanced methods for growing high-quality thin films and epitaxial layers with precise control over thickness, composition, and crystal structure. These methods involve the deposition of a material from the vapor phase onto a substrate.

Molecular Beam Epitaxy (MBE) for MgSnO3 Thin Film Growth

Molecular beam epitaxy (MBE) is a sophisticated ultra-high vacuum (UHV) deposition technique that allows for the growth of single-crystal thin films with atomic-layer precision. In MBE, thermal beams of atoms or molecules are generated from effusion cells and directed onto a heated crystalline substrate. The slow deposition rate allows for the formation of highly ordered epitaxial films.

The MBE technique has been successfully employed to stabilize a high-pressure, LiNbO3-type phase of MgSnO3 in the form of a thin film. researchgate.net This demonstrates the capability of MBE to synthesize metastable phases that are not accessible through conventional synthesis routes. The growth of LiNbO3-type MgSnO3 was found to be critically dependent on the choice of substrate, with LiNbO3-type substrates being essential for the crystallization of this specific polar phase. researchgate.net

In a typical MBE process for the growth of a ternary oxide like MgSnO3, elemental sources of magnesium and tin are co-evaporated from separate effusion cells, while a source of activated oxygen, such as an oxygen plasma or ozone, is supplied to the growth chamber. The substrate is heated to a specific temperature to provide the necessary thermal energy for the adatoms to diffuse on the surface and incorporate into the growing film in a crystalline manner. The growth process is monitored in-situ using techniques like reflection high-energy electron diffraction (RHEED), which provides real-time information about the crystal structure and morphology of the film surface.

The flux ratio of the metal precursors (Mg/Sn) is a crucial parameter that needs to be carefully controlled to achieve the desired stoichiometry of the film. researchgate.net For the growth of LiNbO3-type MgSnO3 on a LiNbO3(0001) substrate, a Mg/Sn flux ratio of approximately 0.7 has been reported to be effective. researchgate.net The resulting films are epitaxial, meaning their crystal lattice is aligned with that of the substrate.

| Parameter | Value |

| Deposition Technique | Molecular Beam Epitaxy (MBE) |

| Target Phase | LiNbO3-type MgSnO3 |

| Substrate | LiNbO3(0001) |

| Precursor Sources | Elemental Magnesium, Elemental Tin, Activated Oxygen |

| Key Growth Parameter | Mg/Sn flux ratio (~0.7) |

| Product | Epitaxial MgSnO3 thin film |

Sputtering-Based Synthesis of MgSnO3 Films

Sputtering is a physical vapor deposition (PVD) technique utilized for depositing thin films of a material onto a substrate. youtube.comazom.com This process involves the bombardment of a solid "target" material with high-energy ions, typically from an inert gas like argon, within a low-pressure plasma environment. youtube.commdpi.com The kinetic energy transfer from these ions ejects atoms or molecules from the target, which then travel and condense on the substrate, forming a thin film. azom.com Magnetron sputtering, a common variant, uses magnetic fields to confine the plasma near the target, increasing the ionization efficiency and allowing for higher deposition rates at lower gas pressures. azom.com

The composition and properties of the deposited films can be precisely controlled by adjusting various process parameters. mdpi.com Reactive sputtering is a key technique for producing compound films, such as metal oxides. In this method, a reactive gas (e.g., oxygen) is introduced into the vacuum chamber along with the sputtering gas (e.g., argon). mdpi.com The reactive gas chemically reacts with the sputtered target material, both on the target surface and on the substrate, to form the desired compound film. mdpi.commdpi.com For the synthesis of this compound (MgSnO3) films, a metallic magnesium-tin alloy target or separate magnesium and tin targets could be sputtered in an argon-oxygen atmosphere. Alternatively, a ceramic MgSnO3 target can be sputtered directly, often using radio frequency (RF) magnetron sputtering due to the insulating nature of the ceramic target. azom.com

Key parameters that influence the quality, stoichiometry, and microstructure of the sputtered MgSnO3 films include the sputtering gas pressure, the partial pressure of the reactive gas (oxygen), the sputtering power, the distance between the target and the substrate, and the substrate temperature. mdpi.commdpi.com Precise control over these variables is crucial for achieving films with the desired crystalline structure, thickness, uniformity, and electrical and optical properties. azom.com

Influence of Synthesis Parameters on MgSnO3 Formation and Morphology

The selection of chemical precursors is a foundational step in the solid-state synthesis of inorganic materials as it can dictate the reaction pathway and the formation of intermediate phases. umn.edu For this compound, common precursors include salts like magnesium acetate and tin(II) chloride. researchgate.net The molar ratio of these precursors is a critical parameter that directly influences the properties of the resulting material.

In a study utilizing a nebulizer spray pyrolysis technique, MgSnO3 thin films were prepared using magnesium acetate (MA) and tin(II) chloride (TC) as precursors. researchgate.net The investigation focused on how different molar ratios of MA to TC affected the film's characteristics. For instance, increasing the molar concentration of the tin precursor while keeping the magnesium precursor constant led to changes in the film's structural and electrical properties. It was observed that as the molar ratio of tin chloride increased, the grain size of the rhombohedral MgSnO3 structure improved after annealing. researchgate.net This change in stoichiometry and grain size also resulted in a decrease in electrical resistivity, a desirable characteristic for applications such as transparent conducting oxides. researchgate.net

The table below summarizes the effect of precursor molar ratios on the properties of MgSnO3 thin films synthesized via nebulizer spray pyrolysis and annealed at 400°C.

| Sample ID | Molar Ratio (Mg:Sn) | Grain Size (nm) | Band Gap (eV) | Resistivity (Ω·cm) |

| S1 | 0.1 M : 0.4 M | 31 | 3.59 | ~10⁻⁴ |

| S2 | 0.1 M : 0.5 M | 40 | 3.66 | Lower than S1 |

This data is based on findings from a study on MgSnO3 thin films. researchgate.net

For this compound synthesized via co-precipitation, X-ray diffraction (XRD) analysis has shown that a single-phase material can be formed at a calcination temperature of 800°C. epa.gov However, further increasing the temperature can lead to phase decomposition. Studies have revealed that upon heating from 1000°C to 1200°C, magnesium metatinate (MgSnO3) can decompose into magnesium orthostannate (Mg2SnO4) and cassiterite (SnO2). epa.gov This phase transition also induces morphological changes, with the material's structure shifting from a foam-like appearance at 800°C to a rectangular-plate shape at the higher temperatures. epa.gov

The duration of calcination also plays a role. Longer calcination times at a specific temperature generally promote better crystallinity and larger grain growth, though the effect is often less pronounced than that of temperature. epa.govmdpi.com The optimization of both calcination temperature and time is essential to produce MgSnO3 with the desired crystalline phase and physical characteristics.

The following table illustrates the general relationship between calcination temperature and the physical properties of nanocrystalline powders, as observed in various metal oxide systems.

| Calcination Temperature | Crystallinity | Average Crystallite Size | Specific Surface Area |

| Low | Lower | Smaller | Higher |

| Medium | Higher | Larger | Lower |

| High | Highest / Phase Change | Largest | Lowest |

This table represents a generalized trend observed for various nanocrystalline materials. mdpi.comresearchgate.netmdpi.com

Surfactant-assisted synthesis is a versatile method for controlling the particle size and morphology of nanomaterials. Surfactants, or surface-active agents, can adsorb onto the surface of newly formed nuclei, influencing their growth rate and aggregation behavior. This control is crucial for tailoring the properties of the final material for specific applications.

In the synthesis of nanocrystalline MgSnO3 powders via a co-precipitation method, the anionic surfactant sodium bis(2-ethylhexyl)sulfosuccinate, also known as Aerosol OT (AOT), has been successfully employed. epa.gov The presence of AOT during the co-precipitation process influences the resulting particle characteristics. By systematically varying the surfactant concentration, along with other parameters like calcination time and temperature, it is possible to manipulate the formation, crystallite size, and mean diameter of the MgSnO3 particles. epa.gov Research using a Box-Behnken experimental design has indicated that the addition of a surfactant is a significant factor affecting the mean diameter of the produced magnesium stannate particles. epa.gov This approach allows for the production of powders with controlled morphologies, which in one study resulted in a foam-like structure after calcination at 800°C. epa.gov

Crystallographic Structures and Phase Transitions in Magnesium Tin Trioxide Systems

Polymorphism of MgSnO3: Ilmenite (B1198559), Perovskite, and LiNbO3-Type Structures

Magnesium tin trioxide (MgSnO3) is a ternary oxide that exhibits polymorphism, meaning it can exist in multiple distinct crystalline structures. The primary polymorphs of MgSnO3 that have been the subject of scientific investigation are the ilmenite, perovskite, and lithium niobate (LiNbO3)-type structures. These structures, while having the same chemical formula, differ in the arrangement of their constituent magnesium, tin, and oxygen atoms, which in turn leads to different physical and electronic properties. The ilmenite structure of MgSnO3 crystallizes in the trigonal R-3 space group, the perovskite structure in the cubic Pm-3m space group, and the LiNbO3-type structure in the trigonal R3c space group researchgate.net.

First-Principles Investigations of Structural Stability Across Polymorphs

First-principles investigations, which are based on density functional theory (DFT), have been instrumental in understanding the structural stability of the different MgSnO3 polymorphs. These computational studies allow for the calculation of various properties, such as formation energies, to predict the most stable phases under different conditions.

Theoretical studies have shown that the LiNbO3-type structure of MgSnO3 is both mechanically and dynamically stable researchgate.net. In contrast, the ilmenite and perovskite structures, while being mechanically stable, are found to be dynamically unstable researchgate.net. The vibrational stability of the LiNbO3-type structure is attributed to a distortion in the SnO6 octahedra, which is caused by the strength of the bonding between the tin and oxygen atoms researchgate.net.

First-principles calculations also provide insights into the electronic band structure of these polymorphs. The ilmenite and LiNbO3-type structures are predicted to have large bandgaps of 5.22 eV and 3.88 eV, respectively researchgate.net. The perovskite structure, on the other hand, has a smaller calculated bandgap of 2.55 eV researchgate.net. These differences in electronic properties suggest distinct potential applications for each polymorph.

| Property | Ilmenite (R-3) | Perovskite (Pm-3m) | LiNbO3-type (R3c) |

|---|---|---|---|

| Mechanical Stability | Stable | Stable | Stable |

| Dynamical Stability | Unstable | Unstable | Stable |

| Calculated Bandgap (eV) | 5.22 | 2.55 | 3.88 |

Experimental Characterization of MgSnO3 Crystalline Phases

The different crystalline phases of MgSnO3 have been successfully synthesized and characterized experimentally. The ilmenite phase of MgSnO3 has been prepared through various methods, including spray pyrolysis at a substrate temperature of 350 °C, a simple mixing method, and a co-precipitation method researchgate.net. Nanocrystalline MgSnO3 powders with the ilmenite structure have been synthesized via a co-precipitation method using sodium bis(2-ethylhexyl)sulfosuccinate as a surfactant.

The LiNbO3-type structure of MgSnO3 was synthesized using a molecular beam epitaxy method, and a wide bandgap of 4.0 eV was experimentally measured researchgate.net. More recently, a facile microwave solvothermal route followed by heat treatment has been used to successfully synthesize MgSnO3 nanoparticles.

Crystallographic Characterization Techniques

The determination of the crystal structure and the elucidation of the microstructure of MgSnO3 polymorphs rely on a suite of advanced characterization techniques. Among these, X-ray diffraction and electron microscopy are the most pivotal.

X-ray Diffraction (XRD) Analysis for Crystal Structure Determination

X-ray diffraction (XRD) is a fundamental and powerful non-destructive technique used to determine the crystal structure of materials. When a beam of X-rays is directed at a crystalline sample, the X-rays are diffracted by the planes of atoms within the crystal. The resulting diffraction pattern is unique to the specific crystal structure.

In the study of MgSnO3, XRD is employed to identify the crystalline phases present in a sample. By analyzing the positions and intensities of the diffraction peaks, researchers can distinguish between the ilmenite, perovskite, and LiNbO3-type structures. For instance, XRD patterns of MgSnO3 powders synthesized by co-precipitation and calcined at 800 °C revealed a single phase corresponding to the ilmenite structure. Further increases in calcination temperature led to changes in the XRD peak intensities, indicating the decomposition of the ilmenite phase into ortho-magnesium stannate (Mg2SnO4) and tin oxide (SnO2).

Electron Microscopy (TEM, SEM) for Microstructural Elucidation

Electron microscopy techniques, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are indispensable for visualizing the microstructure of materials at high magnifications.

Scanning Electron Microscopy (SEM) provides detailed information about the surface morphology and topography of a sample. In the context of MgSnO3, SEM has been used to observe the changes in the morphology of powders with varying synthesis conditions. For example, SEM micrographs of MgSnO3 powders prepared by co-precipitation showed that increasing the calcination temperature from 800 to 1200 °C resulted in a change from a foam-like structure to a rectangular-plate shape. In the case of MgSnO3 thin films prepared by nebulizer spray pyrolysis, field emission SEM (FESEM) revealed leaf-like structures.

Transmission Electron Microscopy (TEM) offers even higher resolution and can provide information about the internal structure of a material, including crystal defects and grain size. For MgSnO3 nanoparticles synthesized via a microwave solvothermal process, TEM analysis was used to characterize their morphology and particle size, which was found to be in the range of 50-200 nm. Selected area electron diffraction (SAED), a technique available in TEM, can be used to obtain diffraction patterns from very small regions of the sample, providing crystallographic information at the nanoscale.

Interrelationships of Atomic Bonding Strength with Structural Stability in MgSnO3

The structural stability of the different MgSnO3 polymorphs is intrinsically linked to the nature and strength of the atomic bonds between the constituent atoms. First-principles calculations have provided significant insights into these relationships.

The vibrational stability of the LiNbO3-type structure is a direct consequence of the strong bonding between tin and oxygen atoms, which leads to a distortion of the octahedra in the crystal lattice researchgate.net. This distortion is necessary to stabilize the structure researchgate.net. In contrast, the ilmenite and perovskite structures, which are dynamically unstable, would require a higher number of Mg–Sn and a combination of Mg–Mg, Sn–Sn, O–O, and Mg–O bonds, respectively, to achieve stability researchgate.net.

The analysis of anti-bonding states below the Fermi level also sheds light on the relative stability of the polymorphs. The perovskite structure, which is the most unstable, exhibits a larger number of anti-bonding states for both Sn–O and O–O interactions compared to the ilmenite and LiNbO3-type structures researchgate.net. The LiNbO3-type structure has the fewest anti-bonding states, which is consistent with its calculated stability researchgate.net. The interaction between magnesium and oxygen does not show significant anti-bonding states below the Fermi level in any of the three phases researchgate.net.

Research on Phase Transitions and Decomposition Pathways in Magnesium Stannate Systems (e.g., MgSnO3 to Mg2SnO4 and SnO2)

The thermal stability and decomposition of this compound (MgSnO₃) into magnesium stannate (Mg₂SnO₄) and tin dioxide (SnO₂) represent a significant area of materials science research. Studies focusing on the calcination of MgSnO₃ have elucidated the transformation pathways and the conditions under which these phase transitions occur.

Investigations into the synthesis of MgSnO₃ powders have revealed that at a calcination temperature of 800°C, a single phase of magnesium metatitanate (MgSnO₃) is formed. However, upon increasing the calcination temperature to a range of 1000°C to 1200°C, X-ray diffraction (XRD) patterns indicate a change in the peak intensities. This change is attributed to the decomposition of MgSnO₃ into ortho-magnesium stannate (Mg₂SnO₄) and stannic oxide (SnO₂) epa.gov.

Further research corroborates this decomposition pathway, specifying that the thermal treatment of MgSnO₃ at temperatures exceeding 700°C leads to its breakdown into Mg₂SnO₄ and SnO₂ researchgate.net. This transition is a critical factor in the synthesis and processing of magnesium tin oxide materials, as the final phase composition is highly dependent on the thermal history of the sample.

A more detailed examination of this process involves the thermal treatment of a magnesium tin hydroxide precursor, MgSn(OH)₆. Upon calcination in air at 850°C for three hours, the precursor first dehydrates to form MgSnO₃, which subsequently decomposes. The resulting products are identified by XRD as tetragonal SnO₂ and inverse spinel Mg₂SnO₄ researchgate.net. The chemical equation for the decomposition of this compound can be expressed as:

2MgSnO₃(s) → Mg₂SnO₄(s) + SnO₂(s) researchgate.net

This reaction highlights the transformation from the metatitanate to the more thermally stable orthostannate and tin dioxide phases. The precise temperature and duration of calcination are crucial parameters that dictate the extent of this decomposition and the resulting microstructure of the final material. For instance, scanning electron microscopy (SEM) has shown that increasing the calcination temperature from 800°C to 1200°C alters the morphology of the powder from a foam-like structure to rectangular-plate shapes, corresponding to the phase change epa.gov.

The following table summarizes the key findings from research on the thermal decomposition of MgSnO₃:

| Precursor/Starting Material | Calcination Temperature | Duration | Atmosphere | Decomposition Products | Reference |

| MgSnO₃ | > 700°C | Not Specified | Not Specified | Mg₂SnO₄, SnO₂ | researchgate.net |

| MgSnO₃ | 1000 - 1200°C | Not Specified | Not Specified | Mg₂SnO₄, SnO₂ | epa.gov |

| MgSn(OH)₆ (forms MgSnO₃ in situ) | 850°C | 3 hours | Air | Mg₂SnO₄, SnO₂ | researchgate.net |

Electronic Structure and Optoelectronic Properties Research of Magnesium Tin Trioxide

Ab Initio Investigations of Electronic Band Structure

Ab initio calculations, which are first-principles computations based on quantum mechanics, provide profound insights into the electronic properties of materials without reliance on experimental parameters. For Magnesium tin trioxide, these studies are crucial for understanding its potential as a transparent conductor.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. While standard DFT approximations like the Local Density Approximation (LDA) or Generalized Gradient Approximation (GGA) are effective for structural properties, they are known to systematically underestimate the band gap of semiconductors and insulators.

To achieve more accurate band gap predictions that align better with experimental values, hybrid functionals are employed. These functionals incorporate a portion of the exact Hartree-Fock exchange into the DFT exchange-correlation functional. The Heyd-Scuseria-Ernzerhof (HSE06) hybrid functional, in particular, has been shown to provide reliable band gap values for a wide range of materials. d-nb.infonih.gov

Computational studies on MgSnO3 have explored its properties in its three different crystal structures: ilmenite (B1198559), perovskite, and lithium niobate (LiNbO3) type. Using the HSE06 hybrid functional, the band gaps for these structures were calculated. The research indicates that all three phases possess an indirect band gap. The calculated values are detailed in the table below. utoledo.edu

Table 1: Calculated Electronic Properties of MgSnO3 Polymorphs using HSE06 Hybrid Functional This interactive table summarizes the theoretically calculated indirect band gap values for the three crystal structures of this compound.

| Crystal Structure | Space Group | Calculated Indirect Band Gap (eV) | Electronic Transition k-points |

|---|---|---|---|

| Ilmenite | R-3 | 5.22 | (-0.333, 0.167, 0.000) to Γ(0, 0, 0) |

| Perovskite | Pm-3m | 2.55 | R(0.5, 0.5, 0.5) to Γ(0, 0, 0) |

| LiNbO3 type | R3c | 3.88 | (0.167, 0.167, 0.000) to Γ(0, 0, 0) |

Notably, the calculated band gap of 3.88 eV for the LiNbO3 type structure shows good agreement with the experimentally measured wide bandgap of 4.0 eV for MgSnO3 synthesized via molecular beam epitaxy in the same crystal structure. utoledo.edu

The electronic Density of States (DOS) provides information about the number of available electronic states at each energy level. Analysis of the DOS is fundamental to understanding the contribution of different atomic orbitals to the valence and conduction bands, which in turn governs the material's electronic and optical properties.

For MgSnO3, computational studies have compared the phonon band structures and densities of states for its different crystalline forms. utoledo.edu While detailed DOS plots for the electronic structure are not widely published, analysis of the bonding characteristics reveals insights into charge distribution. Based on electronegativity differences, the Mg-O bond is expected to be more ionic than the Sn-O bond. However, computational analysis suggests a higher degree of charge transfer from tin to oxygen compared to magnesium to oxygen. This is attributed to the higher number of valence electrons (four) in tin versus the two in magnesium. utoledo.edu This charge distribution is a key factor influencing the electronic landscape of the compound.

Charge Carrier Dynamics and Transport Phenomena

The movement of charge carriers—electrons and holes—within a material dictates its electrical conductivity and is a cornerstone of its functionality in electronic devices.

Hall effect measurements on MgSnO3 thin films prepared by spray pyrolysis have been conducted to determine charge transport properties. These experimental studies provide key parameters such as the Hall coefficient, carrier concentration, and Hall mobility, as shown in the table below.

Table 2: Experimental Hall Effect Data for MgSnO3 Thin Films This interactive table presents experimental data on the charge carrier properties of this compound thin films prepared with different molar concentrations of precursors.

| Mg:Sn Molar Ratio | Hall Coefficient (R_H) (cm³/C) | Carrier Concentration (n) (cm⁻³) | Hall Mobility (μ) (cm²/Vs) |

|---|---|---|---|

| 0.1:0.05 | -2.14 | 2.91 x 10¹⁸ | 1.89 |

| 0.1:0.10 | -1.98 | 3.15 x 10¹⁸ | 2.12 |

| 0.1:0.15 | -1.75 | 3.57 x 10¹⁸ | 2.45 |

The data indicates that charge mobility increases with the concentration of tin in the precursor solution.

The type of dominant charge carrier determines whether a semiconductor is n-type (electrons) or p-type (holes). For MgSnO3, Hall effect measurements consistently show a negative Hall coefficient, which is characteristic of n-type conductivity. researchgate.net This indicates that electrons are the majority charge carriers responsible for electrical conduction in this material.

The origin of n-type conductivity in many transparent conducting oxides, such as the related binary oxide SnO2, is often attributed to intrinsic defects like oxygen vacancies. nanoient.org These vacancies can act as donors, providing extra electrons to the conduction band. It is plausible that a similar mechanism contributes to the n-type behavior observed in MgSnO3. Experimental studies have also reported low resistivity values, on the order of 10⁻⁴ Ω·cm, which is a desirable characteristic for TCO applications and is close to the resistivity of commercially available TCOs like Indium Tin Oxide (ITO). researchgate.net

Optical Absorbance and Light Interaction Studies

The interaction of a material with light is governed by its electronic band structure. For TCOs, high transparency in the visible spectrum is a critical requirement. This property is directly related to the material's wide optical band gap, which prevents the absorption of photons in the visible range.

Experimental studies on MgSnO3 thin films have demonstrated high optical transparency, with transmittance values exceeding 80% in the visible region of the electromagnetic spectrum. researchgate.net This high transparency confirms its potential as a TCO material. The optical band gap can be determined from absorbance or transmittance spectra. For MgSnO3 films, the optical bandgap has been reported to be around 3.65 eV. researchgate.net As mentioned previously, a value of 4.0 eV was measured for MgSnO3 with the LiNbO3 type crystal structure, further highlighting its transparency to visible light. utoledo.edu The wide band gap, supported by both theoretical calculations and experimental measurements, is the fundamental reason for the high optical transparency of this compound.

Spectroscopic Analysis of Optical Absorption Coefficients

The optical absorption characteristics of a material are fundamental to understanding its electronic structure and potential for optoelectronic applications. Spectroscopic analysis of this compound thin films reveals its behavior as a wide bandgap semiconductor.

Studies on MgSnO₃ films have determined that the material exhibits high transparency, with transmittance values often exceeding 80% in the visible spectrum. researchgate.netresearchgate.net The optical bandgap of MgSnO₃ has been reported to be in the range of 3.59 eV to 4.0 eV, values that are influenced by the synthesis conditions, such as the molar ratios of magnesium and tin precursors and the annealing temperature. researchgate.netresearchgate.net

The absorption coefficient (α) is a critical parameter that quantifies how much light of a specific wavelength is absorbed as it passes through a material. For semiconductors, the absorption coefficient is particularly important near the band edge, where it is related to the photon energy (hν) and the optical bandgap (Eg) by the Tauc relation:

(αhν)n = A(hν - Eg)

where A is a constant and the exponent n depends on the nature of the electronic transition (n=2 for direct bandgap semiconductors).

Detailed spectroscopic studies have provided insight into the absorption properties of MgSnO₃. The optical absorbance spectra of MgSnO₃ films show a sharp increase in absorbance at photon energies corresponding to its bandgap, which is characteristic of crystalline semiconductor materials. researchgate.net

Below is a table summarizing the approximate optical absorbance of a this compound thin film at various photon energies, as deduced from spectroscopic measurements. researchgate.net

| Photon Energy (eV) | Normalized Absorbance (a.u.) |

| 2.5 | ~0.1 |

| 3.0 | ~0.2 |

| 3.5 | ~0.4 |

| 4.0 | ~0.8 |

| 4.5 | ~1.5 |

| 5.0 | >2.0 |

Note: The data in this table is illustrative, based on graphical representations from research publications, and serves to demonstrate the trend of increasing absorbance with higher photon energy.

Research on Photoconductivity and Persistent Photoconductivity in MgSnO₃ Films

Photoconductivity is the phenomenon where the electrical conductivity of a material increases upon exposure to light. This effect is central to the operation of various photodetectors and other light-sensitive devices. MgSnO₃, being a semiconductor, exhibits photoconductive properties. Hall effect measurements have confirmed that MgSnO₃ thin films typically display n-type conductivity. researchgate.net

Of particular interest is the phenomenon of persistent photoconductivity (PPC), where the enhanced conductivity persists for a significant duration even after the cessation of illumination. This effect is attributed to the presence of deep-level defects or charge separation mechanisms that hinder the recombination of photogenerated electron-hole pairs.

Research on MgSnO₃ thin films has demonstrated the presence of persistent photoconductivity when irradiated with a Xe lamp at low temperatures. researchgate.net Upon illumination, a significant decrease in the sheet resistance of the film is observed, indicating an increase in charge carrier concentration. This enhanced conductive state is found to be stable and persists after the light source is turned off, relaxing back towards the initial state only upon heating to a sufficiently high temperature (around 200 K). researchgate.net

The table below summarizes the key findings from a study on the persistent photoconductivity in a this compound film. researchgate.net

| Experimental Condition | Initial Sheet Resistance (Ω) | Sheet Resistance under Illumination (Ω) | Persistent Sheet Resistance after Illumination (Ω) |

| Cooled in dark to 20 K | > 1010 | ~ 106 | ~ 106 |

The observation of persistent photoconductivity in MgSnO₃ highlights its potential for applications in optical memory and switching devices. The long relaxation times suggest that photogenerated carriers are effectively trapped, preventing their immediate recombination. Further research into the mechanisms governing this phenomenon could lead to the development of novel optoelectronic components based on this compound.

Computational Chemistry and Theoretical Modeling of Magnesium Tin Trioxide

First-Principles Methods for Predicting MgSnO₃ Characteristics

First-principles, or ab initio, methods are a class of computational techniques that rely on the basic laws of quantum mechanics, without the need for empirical parameters derived from experiments. Using DFT, researchers can solve the quantum mechanical equations that describe the behavior of electrons in a material, thereby predicting a wide range of physical and chemical properties. For MgSnO₃, these methods have been applied to understand its various polymorphs, including the Ilmenite (B1198559), Perovskite, and LiNbO₃-type crystal structures. arxiv.org The Vienna Ab initio Simulation Package (VASP) is a commonly used software for such calculations, often employing exchange-correlation functionals like the Perdew–Burke–Ernzerhof (PBE) within the generalized gradient approximation (GGA). arxiv.org

A fundamental step in computational materials science is structural optimization. This process involves calculating the forces on each atom in a crystal lattice and adjusting their positions until a minimum energy configuration is reached. This relaxed, low-energy structure represents the most stable atomic arrangement. From this optimized geometry, key structural parameters such as lattice constants can be determined with high precision.

Computational studies on MgSnO₃ have determined the lattice parameters for its Ilmenite, Perovskite, and LiNbO₃-type polymorphs. arxiv.org These theoretical calculations show close agreement with available experimental data and values from materials databases. arxiv.org The computed lattice constants for these structures are essential for predicting how MgSnO₃ might integrate with other materials in layered devices, such as solar cells, by assessing lattice mismatch. arxiv.org

| Crystal Structure | Space Group | a (Å) | c (Å) |

|---|---|---|---|

| Ilmenite | R-3 | 5.47 | 14.07 |

| Perovskite | Pm-3m | 3.97 | 3.97 |

| LiNbO₃-type | R3c | 5.34 | 14.01 |

Beyond determining the crystal structure, first-principles calculations are crucial for assessing the thermodynamic stability of different polymorphs. A key metric is the formation energy, which represents the energy change when a compound is formed from its constituent elements. A more negative formation energy indicates a more stable compound.

Theoretical studies have shown that among the common polymorphs of MgSnO₃, the LiNbO₃-type structure possesses the lowest formation energy, making it the most thermodynamically stable phase. arxiv.org This finding is consistent with experimental observations where the LiNbO₃-type structure has been successfully synthesized. arxiv.org The Ilmenite and Perovskite phases have higher formation energies, indicating they are less stable. arxiv.org

| Crystal Structure | Formation Energy (eV/atom) |

|---|---|

| Ilmenite | -2.18 |

| Perovskite | -2.14 |

| LiNbO₃-type | -2.25 |

Defect Chemistry and Doping Theory

The electronic and optical properties of semiconductor materials like MgSnO₃ are highly sensitive to the presence of crystalline imperfections, known as point defects, and the intentional introduction of impurities, or doping. Computational modeling is a vital tool for understanding these phenomena.

Point defects, such as vacancies (missing atoms), interstitials (extra atoms), and antisite defects (atoms in the wrong lattice position), can create localized energy levels within the material's band gap, significantly altering its behavior. Oxygen vacancies are common defects in metal oxides and can influence properties like conductivity. aps.orgosti.govaps.org The energy required to create a vacancy, known as the formation energy, can be calculated using first-principles methods. aps.orgosti.govaps.org These calculations help predict the concentration and stability of different defects under various conditions.

While the general principles of calculating defect formation energies are well-established for oxides, specific computational studies focusing on the formation energies of oxygen vacancies and other intrinsic point defects in the MgSnO₃ ternary compound are not extensively detailed in current literature.

Doping involves intentionally replacing some of the host atoms with foreign atoms to tailor the material's properties. For example, introducing dopants can change the carrier concentration, modify the band gap, and alter optical absorption. Computational models can simulate the effects of doping by substituting host atoms (e.g., Mg²⁺ or Sn⁴⁺) with dopant atoms (e.g., Co²⁺ or Li⁺) in a simulated crystal lattice, known as a supercell.

By calculating the electronic band structure and density of states (DOS) of the doped supercell, theorists can predict how the dopant will affect the material's electronic and optical behavior. However, specific theoretical modeling studies on the effects of Co²⁺ and Li⁺ doping on the electronic and optical properties of MgSnO₃ are limited in published research.

Advanced Characterization Techniques and Spectroscopic Analysis of Magnesium Tin Trioxide

X-ray Diffraction (XRD) for Crystallite Size and Phase Purity Determination

X-ray diffraction (XRD) is a fundamental technique for analyzing the crystalline structure of materials. In the study of magnesium tin trioxide and related materials, XRD patterns are used to confirm the crystal structure, assess phase purity, and calculate the average crystallite size.

Magnesium-doped tin oxide nanoparticles have been shown to exhibit a tetragonal rutile structure. nanoient.org XRD analysis of these materials reveals distinct diffraction peaks corresponding to specific lattice planes. For instance, diffraction peaks at 2θ values of 26.7°, 34.0°, and 39.2° can be indexed to the (110), (101), and (111) planes of the tetragonal phase of SnO₂, confirming the crystalline nature of the material. nanoient.org The sharpness and intensity of these peaks are indicative of the degree of crystallinity.

The average crystallite size (D) can be estimated from the broadening of the diffraction peaks using the Debye-Scherrer formula:

D = Kλ / (β cosθ)

Where K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak, and θ is the Bragg angle. Studies on Mg-doped SnO₂ have reported crystallite sizes ranging from 13.45 nm to 79 nm, depending on the synthesis method and doping concentration. nanoient.orgmdpi.com For example, one study found the average crystalline size of pure SnO₂ nanoparticles to be 14.02 nm, which decreased to 13.45 nm upon doping with magnesium. nanoient.org Another investigation on Sn₁₋ₓMgₓO₂ compounds reported crystallite sizes between 52 and 79 nanometers. mdpi.com

Furthermore, XRD is crucial for determining phase purity. The absence of peaks corresponding to impurity phases, such as unreacted precursors or alternative oxide forms, indicates a high-purity sample. In some cases of high magnesium doping in tin oxide, a secondary phase of MgO in a halite structure has been observed, identified by its (200) reflection. nih.gov

| Compound | Synthesis Method | Crystal Structure | Average Crystallite Size (nm) | Reference Planes (hkl) |

|---|---|---|---|---|

| Mg-doped SnO₂ | Chemical Precipitation | Tetragonal | 13.45 | (110), (101), (111), (211) |

| Sn₁₋ₓMgₓO₂ (0 ≤ x ≤ 0.10) | Solid-State Reaction | Tetragonal Rutile | 52 - 79 | Not Specified |

| Magnesium Tin Oxide (S1) | Nebulizer Spray Pyrolysis | Rhombohedral | 31 | (205) |

| Magnesium Tin Oxide (S2) | Nebulizer Spray Pyrolysis | Rhombohedral | 40 | (205) |

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding and Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the chemical bonds and functional groups present in a material. By measuring the absorption of infrared radiation at different frequencies, an FTIR spectrum provides a molecular fingerprint of the sample.

In the analysis of this compound and related materials, FTIR spectra are typically recorded in the range of 400 cm⁻¹ to 4000 cm⁻¹. nanoient.org The spectra can confirm the formation of the metal-oxygen framework and identify the presence of other species. For instance, the characteristic absorption bands corresponding to Sn-O and Mg-O bonds are of primary interest. Vibrational bands observed in the lower frequency region (typically below 1000 cm⁻¹) are often attributed to these metal-oxygen stretching and bending modes. researchgate.net For example, a peak observed around 572 cm⁻¹ has been attributed to P-O stretching, while peaks at 505 cm⁻¹ and 390 cm⁻¹ have been associated with Sn-O and Zn-O bonds, respectively, in a related ternary oxide system. nanoient.orgrsc.org The presence of a Sn-O-Zn bond has been identified at 1018 cm⁻¹. rsc.org

FTIR analysis is also sensitive to the presence of hydroxyl (-OH) groups and water molecules, which may be present on the surface of the nanoparticles or incorporated during synthesis. researchgate.net Broad absorption bands in the region of 3400 cm⁻¹ are typically assigned to the O-H stretching vibrations of adsorbed water molecules. rsc.org

| Wavenumber (cm⁻¹) | Assignment | Compound System |

|---|---|---|

| ~3416 | O-H stretching (adsorbed water) | Mg-doped ZTO |

| ~1018 | Sn-O-Zn stretching | Mg-doped ZTO |

| ~505 | Sn-O stretching | Mg-doped ZTO |

| ~679 and 862 | Cubic MgO bonds | Al-doped MgO |

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Surface Morphology and Nanostructure Analysis

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential imaging techniques for visualizing the surface morphology and internal structure of materials at the micro and nanoscale.

TEM offers higher magnification and resolution than SEM, allowing for the visualization of individual nanoparticles and their crystal lattice. TEM micrographs can confirm the particle size calculated from XRD data and provide more detailed information about the particle shape. For instance, TEM has been used to observe the formation of regular faces on MgO nanoparticles, indicating a high degree of crystallinity. researchgate.net It can also reveal the presence of core-shell structures or other nanoscale features.

| Technique | Information Obtained | Observed Features in Mg-Sn-O Systems |

|---|---|---|

| SEM | Surface morphology, particle shape, size distribution, agglomeration | Spherical particles, agglomeration of particles, uniform grain distribution |

| TEM | Internal structure, individual nanoparticle shape and size, crystal lattice | Formation of regular faces on nanoparticles, confirmation of particle size |

Photoluminescence (PL) Spectroscopy for Luminescence Properties and Electronic Transitions

Photoluminescence (PL) spectroscopy is a non-destructive technique that provides insights into the electronic structure and optical properties of materials. It involves exciting a sample with photons of a specific energy and then measuring the emission of photons as the material returns to its ground state.

The PL spectra of this compound and related materials can reveal information about defects, impurities, and electronic transitions within the material. For Mg-doped SnO₂ nanoparticles, the PL spectra have been recorded to study their emission properties. nanoient.org The emission peaks are often associated with oxygen vacancies and other defects in the crystal lattice. For example, in a study of pure and Mg-doped SnO₂ nanoparticles, the emission wavelength for pure SnO₂ was observed at 481 nm, which shifted to 436 nm upon doping with magnesium. nanoient.org This shift, along with an increase in peak intensity, suggests that the doping process alters the electronic structure and defect states of the material. nanoient.org In another related system, photoluminescence spectra measured between 84-300 K showed a broad emission band in the wavelength range of 400-500 nm. researchgate.net

Raman Spectroscopy for Vibrational Modes and Crystal Structure Confirmation

Raman spectroscopy is a powerful technique for studying the vibrational modes of molecules and crystals. It provides information about the crystal structure, phase, and presence of defects.

For tin oxide-based materials, Raman spectroscopy can be used to confirm the formation of the desired crystal phase. Pure SnO₂ with a tetragonal rutile structure exhibits characteristic Raman active modes. The A₁g mode, corresponding to the symmetric Sn-O stretching, is typically observed around 631 cm⁻¹, while the B₂g mode, related to the asymmetric Sn-O stretching, appears around 769 cm⁻¹. mdpi.com The presence and position of these peaks in the Raman spectra of Mg-doped SnO₂ provide strong evidence for the successful incorporation of Mg ions into the SnO₂ lattice while maintaining the tetragonal rutile phase. mdpi.com

| Compound | Raman Mode | Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|---|---|

| Pure SnO₂ | A₁g | ~631 | Symmetric Sn-O stretching |

| Pure SnO₂ | B₂g | ~769 | Asymmetric Sn-O stretching |

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Decomposition and Stability Studies

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are thermal analysis techniques used to study the thermal stability and decomposition behavior of materials. TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and an inert reference as a function of temperature.

When analyzing materials like this compound precursors or hydrated forms, TGA can identify the temperatures at which different decomposition steps occur, such as the loss of water or the decomposition of carbonate precursors. sphinxsai.com The TGA curve provides quantitative information about the mass loss at each stage, which can be used to determine the composition and thermal stability of the material. For example, the decomposition of magnesium carbonate to magnesium oxide is a well-studied process that can be monitored by TGA.

DTA provides complementary information by detecting exothermic or endothermic events. abo.fi Phase transitions, melting, crystallization, and decomposition reactions are all associated with a change in enthalpy, which is detected by DTA as a peak in the thermogram. For instance, the decarbonation of magnesite shows endothermic peaks in the DTA curve corresponding to the release of carbon dioxide. sphinxsai.com By combining TGA and DTA, a comprehensive understanding of the thermal behavior of this compound can be obtained, which is crucial for determining its processing temperatures and operational limits in high-temperature applications.

Research on Functional Applications of Magnesium Tin Trioxide

Catalytic Applications in Environmental and Chemical Processes

MgSnO3 serves as a robust catalyst in several processes, demonstrating significant potential for environmental cleanup and the sustainable production of chemicals. Its activity stems from a combination of its semiconducting nature and its surface acid-base properties.

Magnesium tin trioxide has proven to be an effective photocatalyst for breaking down persistent organic pollutants in water under simulated sunlight. Studies have specifically highlighted its performance in the degradation of phthalate (B1215562) esters, such as dimethyl phthalate (DMP) and diethyl phthalate (DEP), which are recognized as environmental contaminants. nih.govmdpi.com

In comparative studies, MgSnO3 perovskite exhibited superior photocatalytic performance over similar compounds like calcium tin trioxide. nih.gov Under laboratory conditions, MgSnO3 was capable of degrading 75% of DMP and 79% of DEP. nih.govmdpi.com The degradation process follows pseudo-first-order reaction kinetics and remains effective across a wide pH range from 3.0 to 9.0. nih.govmdpi.com This robust performance underscores its potential for application in wastewater treatment technologies.

The mechanism for this photocatalytic activity involves the generation of highly reactive oxygen species (ROS). When MgSnO3 is illuminated, it produces electron-hole pairs. These charge carriers react with water and oxygen to form photogenerated holes (h+), superoxide (B77818) radicals (O₂⁻), and hydroxyl radicals (•OH). nih.gov Experimental evidence indicates that all three species contribute to the breakdown of the phthalate ester molecules, with the superoxide radical identified as the most crucial component in the degradation pathway. nih.gov

| Pollutant | Degradation Efficiency (%) | Effective pH Range | Primary Reactive Species |

|---|---|---|---|

| Dimethyl Phthalate (DMP) | 75 | 3.0 - 9.0 | O₂⁻ (Superoxide radical) |

| Diethyl Phthalate (DEP) | 79 | 3.0 - 9.0 | O₂⁻ (Superoxide radical) |

Data derived from studies on the photocatalytic performance of MgSnO₃ under simulated sunlight. nih.govmdpi.com

The conversion of carbon dioxide (CO2) into valuable fuels using solar energy is a key area of sustainable energy research. Perovskite materials, including stannates like MgSnO3, have been identified as potential photocatalysts for this process. mdpi.com The goal of photocatalytic CO2 reduction is to convert the greenhouse gas into chemical fuels such as methane (B114726) (CH4) or methanol (B129727) (CH3OH). While the application of MgSnO3 in this area has been noted, detailed performance data and mechanistic studies specifically focused on this compound are not extensively documented in the available research. mdpi.com

This compound has emerged as a highly effective heterogeneous catalyst for the isomerization of glucose to fructose (B13574), a critical reaction in biorefineries for producing biomass-derived chemicals and fuels. nih.gov Research demonstrates that an MgSnO3 catalyst can achieve an outstanding fructose equilibrium yield of 29.8% with a selectivity greater than 90% under mild reaction conditions. nih.gov

A significant advantage of the MgSnO3 catalyst in this application is its regenerability. The catalyst can become deactivated due to the deposition of carbon or by-products on its surface. Instead of requiring high-temperature calcination for regeneration, which can alter the catalyst's structure and consume significant energy, the spent MgSnO3 catalyst can be regenerated via photoirradiation. nih.gov This novel method utilizes the photocatalytic properties of the material to remove surface carbon, presenting a greener and more sustainable approach to catalyst lifecycle management. nih.gov

The catalytic functionality of MgSnO3 is intrinsically linked to its surface chemistry, particularly the presence and cooperation of acid-base active sites. nih.gov The efficiency and selectivity of catalytic transformations are determined by the nature, strength, and distribution of these sites. researchgate.net

In the context of glucose isomerization, the high catalytic performance of MgSnO3 is attributed to a synergistic acid-base interaction. nih.gov The mechanism involves the interplay between Lewis acid sites (associated with Sn⁴⁺ ions) and basic sites (associated with Mg²⁺ and O²⁻ ions) on the catalyst surface. This cooperative action facilitates the complex chemical transformation of glucose into fructose with high selectivity. nih.gov

For photocatalytic applications, such as the degradation of organic pollutants, the mechanism is governed by the generation of reactive oxygen species. The active sites in this process are the locations on the catalyst's surface where photogenerated electrons and holes are transferred to adsorbed molecules (like O2 and H2O) to create superoxide and hydroxyl radicals. nih.gov The efficiency of this process depends on the electronic structure of MgSnO3, which allows for effective charge separation and migration to the surface active sites.

Energy Storage Systems

Beyond catalysis, this compound has been investigated for its potential role in advanced energy storage devices, specifically as an anode material in rechargeable batteries.

Amorphous MgSnO3 has been synthesized and evaluated as a potential anode material for lithium-ion batteries (LIBs). uwaterloo.ca Oxides of tin are of particular interest for LIB anodes because they can theoretically store more than twice the amount of lithium compared to traditional graphite (B72142) anodes. uwaterloo.ca

Electrochemical measurements of amorphous MgSnO3, with particle sizes ranging from 70-160 nm, have shown promising results. uwaterloo.ca In initial tests, the MgSnO3 electrode delivered a reversible capacity of 635 mAh·g⁻¹ in the first cycle. uwaterloo.ca The material also demonstrated reasonable capacity retention, maintaining a capacity of approximately 500 mAh·g⁻¹ after 20 cycles. uwaterloo.ca These findings indicate that MgSnO3 is a candidate material for high-capacity anodes, although further research into improving its long-term cycling stability and understanding the electrochemical reaction mechanisms is necessary.

| Electrochemical Parameter | Value |

|---|---|

| First Cycle Reversible Capacity | 635 mAh·g⁻¹ |

| Capacity after 20 Cycles | ~500 mAh·g⁻¹ |

| Material Form | Amorphous |

| Particle Size | 70-160 nm |

Data from a study on MgSnO₃ prepared through the pyrolysis of MgSn(OH)₆. uwaterloo.ca

Development of MgSnO3-Based Materials for Supercapacitor Electrodes

The quest for high-performance and cost-effective electrode materials is a driving force in supercapacitor research. While traditionally dominated by carbon-based materials and other metal oxides, recent breakthroughs have highlighted the potential of this compound.

While research on doped MgSnO3 is promising, detailed electrochemical performance data for pure, undoped MgSnO3 as a supercapacitor electrode is still emerging in publicly available literature. However, the study on the doped variant suggests a strong potential for the broader MgSnO3 family in this application. The focus of current research appears to be on enhancing the inherent properties of MgSnO3 through doping to achieve superior supercapacitor performance.

Optoelectronic Device Integration

The transparency and conductivity of certain metal oxides make them indispensable in optoelectronic devices like solar cells. This compound has been identified as a viable candidate for such applications, particularly as a transparent conductive oxide (TCO).

Application of MgSnO3 as Transparent Conductive Oxide (TCO) Layers in Solar Cells

Transparent conductive oxides are a critical component of solar cells, serving as a window for light to reach the active layer while also functioning as an electrode to extract charge carriers. pnnl.gov Magnesium tin oxide thin films have been successfully prepared and investigated as a cost-effective TCO material for applications such as dye-sensitized solar cells (DSSCs). researchgate.net

These films, prepared by methods like nebulizer spray pyrolysis, exhibit properties that make them competitive with commercially available TCOs such as fluorine-doped tin oxide (FTO) and indium tin oxide (ITO). bioengineer.orgresearchgate.net Key performance indicators for TCOs include high optical transmittance and low electrical resistivity. Research has shown that MgSnO3 thin films can achieve a high percentage of transmission, exceeding 80%, with a wide band-gap. researchgate.net Furthermore, Hall effect measurements have confirmed that MgSnO3 behaves as an n-type semiconductor with low resistivity, on the order of 10⁻⁴ Ω·cm, which is comparable to that of commercial TCO substrates. researchgate.net

The efficiency of DSSCs fabricated using MgSnO3 as a substrate for both the photoanode and counter electrode has been reported to be higher than that of cells using combinations of FTO and MgSnO3 substrates, demonstrating its potential as a complete TCO solution for these devices. researchgate.net

Below is a data table summarizing the properties of MgSnO3 thin films prepared for TCO applications:

| Property | Value | Reference |

| Synthesis Method | Nebulizer Spray Pyrolysis | researchgate.net |

| Substrate Temperature | 400 °C | researchgate.net |

| Optical Transmittance | > 80% | researchgate.net |

| Conductivity Type | n-type | researchgate.net |

| Resistivity | ~10⁻⁴ Ω·cm | researchgate.net |

Role of MgSnO3 as Window Layers and Absorber Layers in Photovoltaic Devices

In the architecture of a photovoltaic device, the window layer must be highly transparent to allow maximum light penetration to the absorber layer, which is responsible for converting photons into electron-hole pairs. Given its demonstrated high transparency and conductivity, MgSnO3 is well-suited for use as a window layer in various types of solar cells. researchgate.net Its wide bandgap ensures that it absorbs minimal light in the visible spectrum, allowing the majority of photons to reach the underlying absorber material.

The potential of MgSnO3 as a primary absorber layer, however, is less established. An effective absorber layer requires a narrower bandgap to efficiently absorb a significant portion of the solar spectrum. The wide bandgap of MgSnO3, which is advantageous for a TCO or window layer, makes it less suitable for the primary light-absorbing component in a solar cell. Current research predominantly focuses on its application as a transparent and conductive element rather than an active light-harvesting material.

Sensing Technologies

The high surface-to-volume ratio and reactive surface of nanomaterials make them ideal candidates for sensing applications. Research into magnesium-tin-oxide compounds has shown promise in the detection of various gases and biological molecules.

Research on MgSnO3 for Gas Sensing Applications

While direct research specifically on MgSnO3 for gas sensing is limited in available literature, studies on the related compound, magnesium orthostannate (Mg2SnO4), provide strong indications of the potential of the magnesium-tin-oxide system in this domain. Nanostructured Mg2SnO4 has been synthesized and tested as a gas sensor for various gases, including nitrogen dioxide (NO2), ammonia (B1221849) (NH3), hydrogen sulfide (B99878) (H2S), ethanol (B145695) (C2H5OH), and methanol (CH3OH). bioengineer.org

The sensing mechanism of metal oxide gas sensors typically relies on the change in electrical conductivity upon the adsorption of gas molecules on the material's surface. nih.gov For n-type semiconductors, the adsorption of oxidizing gases like NO2 decreases conductivity, while reducing gases like ethanol and methanol increase conductivity. Research on Mg2SnO4 has shown a maximum sensitivity to methanol gas at an operating temperature of 120 °C. bioengineer.org The development of nanoscale gas sensor components is a key research focus, as they offer improved speed, power efficiency, and detection sensitivity. bioengineer.org

Given the similar elemental composition and semiconductor nature, it is plausible that MgSnO3 could also exhibit gas sensing properties. However, dedicated research is required to determine its specific sensitivity, selectivity, and optimal operating conditions for various gases.

Development of MgSnO3-Based Materials for Biosensor Applications

The field of biosensors is rapidly expanding, with a continuous search for new materials that can provide stable and sensitive platforms for the detection of biological molecules. Metal oxides are widely used in biosensors due to their stability, biocompatibility, and ease of functionalization.

Currently, there is a notable lack of specific research on the application of this compound (MgSnO3) in biosensors. While the broader category of metal oxide nanomaterials is extensively studied for biosensing applications, including enzyme immobilization and electrochemical detection, dedicated studies focusing on MgSnO3 are not prominent in the scientific literature. The potential of MgSnO3 in this area remains an open field for investigation. Future research could explore its suitability as a matrix for immobilizing enzymes or antibodies, and its electrochemical properties for transducing biological recognition events into measurable signals.

Future Research Directions and Challenges for Magnesium Tin Trioxide

Development of Novel Synthesis Routes for Enhanced Control over Morphology and Crystalline Phase

A primary challenge in the field is the synthesis of MgSnO₃ with precise control over its crystalline structure and morphology, as these factors dictate its functional properties. rsc.org Researchers have explored various methods, including co-precipitation, researchgate.netepa.gov molecular beam epitaxy, utoledo.edu and nebulizer spray pyrolysis, researchgate.net each yielding different phases and morphologies. For instance, nanocrystalline MgSnO₃ powders have been synthesized via a co-precipitation method, where parameters like calcination temperature and time were found to be significant in determining the resulting particle size and phase. researchgate.netepa.gov XRD analysis has shown that a single meta-stannate (MgSnO₃) phase can be achieved at 800°C, but it decomposes into ortho-magnesium stannate (Mg₂SnO₄) and stannic oxide (SnO₂) at higher temperatures (1000-1200°C). researchgate.netepa.gov

Future research must focus on developing novel and refining existing synthesis routes to overcome these limitations. Hydrothermal and solvothermal methods, for example, offer advantages in controlling crystallite size and morphology with a low degree of agglomeration. unisalento.it The use of surfactants in these processes has been shown to influence the morphology of resulting nanoparticles, producing various shapes from plates to rods. unisalento.it Statistical experimental designs, such as the Box-Behnken model, could be more widely adopted to systematically investigate the effects of synthesis parameters (e.g., surfactant concentration, temperature, time) on the final product characteristics. researchgate.netepa.gov The goal is to establish reproducible methods for selectively synthesizing the desired crystalline phase—be it the ilmenite (B1198559), perovskite, or the dynamically stable LiNbO₃-type structure—with tailored morphologies like nanowires, thin films, or monodisperse nanoparticles. researchgate.netutoledo.edu

| Synthesis Method | Key Parameters | Observed Outcome/Morphology | References |

| Co-precipitation | Calcination Temperature, Time, Surfactant Concentration | Foam-like structures at 800°C, decomposing to rectangular plates of Mg₂SnO₄ and SnO₂ at >1000°C. | researchgate.netepa.gov |

| Microwave Solvothermal | Heat Treatment (800°C for 3h) | Homogeneous nanoparticles with sizes of 50-200 nm. | researchgate.net |

| Molecular Beam Epitaxy | Substrate choice, Growth conditions | Stabilized LiNbO₃-type MgSnO₃ epitaxial thin films. | rsc.orgutoledo.edu |

| Nebulizer Spray Pyrolysis | Substrate Temperature (400°C), Precursor Molar Ratios | Rhombohedral structure with grain sizes of 31-40 nm. | researchgate.net |

| Hydrothermal Method | Precursors, Surfactants, Temperature | Offers good control over crystallite size and morphology, with low agglomeration. | unisalento.it |

In-depth Investigations of Defect Engineering and Doping Strategies for Tailored Properties

The functional properties of semiconductors are profoundly influenced by defects and dopants. iphy.ac.cn For MgSnO₃, future research must delve into defect engineering and doping strategies to tailor its electronic, optical, and potentially ferroelectric properties. researchgate.netnih.gov The introduction of dopants can alter carrier concentration and mobility, modify band structure, and create or passivate defect states. iphy.ac.cnosti.gov For instance, doping strategies in related ternary oxides, such as magnesium-doped zinc-tin-oxide, have been shown to enhance photocatalytic and antibacterial activity by creating oxygen vacancies and increasing surface area. rsc.orgnih.gov

Systematic studies, combining computational modeling and experimental work, are needed to understand the formation energies of intrinsic defects in MgSnO₃, such as oxygen vacancies or Mg-Sn anti-site defects. mdpi.comresearchgate.net Subsequently, the effects of introducing various dopants (aliovalent or isovalent) should be explored. First-principles calculations can predict promising dopants and their most likely substitution sites (e.g., Al and Sc at the Si site in MgSiO₃). mdpi.comresearchgate.net These theoretical insights must then be validated experimentally. The challenge lies in controlling the doping process to avoid the formation of compensating defects or secondary phases that could degrade performance. iphy.ac.cn A multi-scale defect engineering approach, which considers modifications from the crystal lattice to grain boundaries and particle surfaces, could be a powerful strategy for enhancing the material's properties for specific applications. osti.gov

Advanced Characterization of Interfacial Phenomena in MgSnO₃-Based Composite Materials

Future research should employ advanced characterization techniques to probe these interfacial phenomena. This includes high-resolution transmission electron microscopy (TEM) to visualize the interface structure and spectroscopic methods to understand the electronic and chemical interactions. Investigating the role of space charges and the formation of electric dipoles at the interface is crucial, as these can significantly alter the material's properties compared to its bulk form. koreascience.kr In multiferroic composites, for instance, magnetoelectric coupling is an interfacial effect driven by spin-currents and lattice dynamics at the boundary between ferromagnetic and ferroelectric materials. aps.org Understanding and controlling these interfacial interactions is a key challenge for developing novel functional devices based on MgSnO₃ composites.

Theoretical Predictions and Experimental Validation of New Functional Properties for Diverse Applications